Lipophilicity (logP) Divergence: Cyclohexanecarboxamide vs. Benzamide and Acetamide Analogs
N-(4-Hydroxyphenyl)cyclohexanecarboxamide exhibits a logP of 2.525 [1], which is 7.4‑fold higher than that of the widely used analgesic N‑(4‑hydroxyphenyl)acetamide (paracetamol, logP = 0.34 [2]) and comparable to N‑(4‑hydroxyphenyl)benzamide (logP = 2.72 ). The cyclohexane ring therefore confers a lipophilicity that is intermediate between acetamide (highly hydrophilic) and benzamide (planar aromatic), providing a tunable hydrophobicity for membrane permeability or blood‑brain barrier penetration studies.
| Evidence Dimension | Octanol‑water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.525 (ChemBase) |
| Comparator Or Baseline | Paracetamol: logP = 0.34 (PubChem); N-(4-Hydroxyphenyl)benzamide: logP = 2.72 (ChemicalBook) |
| Quantified Difference | 7.4‑fold increase relative to paracetamol; 0.93‑fold relative to benzamide (i.e., nearly equivalent) |
| Conditions | Calculated XLogP / experimental logP values from authoritative databases |
Why This Matters
The >7‑fold higher logP compared to paracetamol makes this compound a superior lipophilic control or scaffold for central nervous system probe design, where adequate membrane partitioning is critical.
- [1] ChemBase. N-(4-hydroxyphenyl)cyclohexanecarboxamide. LogP: 2.525. https://www.chembase.cn/mol-548763-46-8.html (accessed 2026-04-25). View Source
- [2] PubChem. Acetaminophen (CID 1983). XLogP3: 0.34. https://pubchem.ncbi.nlm.nih.gov/compound/1983 (accessed 2026-04-25). View Source
